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Compound of Interest

Compound Name: Isopromethazine

Cat. No.: B104278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the chemical and

structural properties of Isopromethazine. It is intended for researchers, scientists, and

professionals in drug development who require detailed information on this phenothiazine

derivative. This guide covers its fundamental chemical identity, physicochemical and

spectroscopic properties, synthesis methodologies, mechanism of action, and analytical

protocols. Quantitative data are presented in structured tables, and key processes are

visualized through detailed diagrams to facilitate understanding and application in a research

and development context.

Chemical Structure and Identification
Isopromethazine is a phenothiazine derivative and a structural isomer of the more commonly

known antihistamine, promethazine.[1] The core of the molecule is the tricyclic phenothiazine

ring system. The key structural distinction from promethazine lies in the attachment point of the

N,N-dimethylamino side chain to the propyl linker. In Isopromethazine, this group is attached

to the first carbon of the propane chain, whereas in promethazine, it is attached to the second.

[2] This seemingly minor difference in substitution significantly impacts its physicochemical and

pharmacological properties.

IUPAC Name: N,N-dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine[3]

Synonyms: 10-(2-Dimethylaminoisopropyl)phenothiazine, Isomethazine, Fen-Bridal[3][4]
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Identifier Value

CAS Number 303-14-0 (Free Base)[1]

5568-90-1 (Hydrochloride Salt)

Molecular Formula C₁₇H₂₀N₂S (Free Base)[1]

C₁₇H₂₁ClN₂S (Hydrochloride Salt)[5]

Molecular Weight 284.42 g/mol (Free Base)[1]

320.88 g/mol (Hydrochloride Salt)

InChI Key CGNHCKZJGQDWBG-UHFFFAOYSA-N[1]

Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a

pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion

(ADME) profile. Isopromethazine is typically supplied as a hydrochloride salt to improve its

solubility and stability.

Property Value

Appearance Pale beige to pale brown solid.[6]

Melting Point (°C) 193-194 (as Hydrochloride)[4]

Solubility

More soluble than promethazine.[4] The

hydrochloride salt is soluble in water.[7] Slightly

soluble in Chloroform and Methanol.[6]

pKa (Strongest Basic)
9.05 (Predicted for Promethazine, likely similar

for Isopromethazine)[8]

logP 4.2 (Computed)[3]

Spectroscopic Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://en.wikipedia.org/wiki/Isopromethazine
https://en.wikipedia.org/wiki/Isopromethazine
https://pubchem.ncbi.nlm.nih.gov/compound/Isopromethazine-hydrochloride
https://en.wikipedia.org/wiki/Isopromethazine
https://en.wikipedia.org/wiki/Isopromethazine
https://www.benchchem.com/product/b104278?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31178981.htm
https://www.drugfuture.com/chemdata/isopromethazine.html
https://www.drugfuture.com/chemdata/isopromethazine.html
https://cameochemicals.noaa.gov/chemical/20957
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31178981.htm
https://go.drugbank.com/salts/DBSALT000427
https://pubchem.ncbi.nlm.nih.gov/compound/N_N_beta-Trimethyl-10H-phenothiazine-10-ethanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104278?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic data are essential for the structural elucidation and quality control of

Isopromethazine. The following table summarizes key spectroscopic features.

Spectroscopy Data

¹H NMR (Hydrochloride) δ 7.25–7.15 ppm (m, Aromatic Protons)[2]

δ 4.10 ppm (q, Methine Proton -CH)[2]

δ 2.95 ppm (s, 6H, N-Methyl Protons -N(CH₃)₂)

[2]

¹³C NMR

Data for the closely related promethazine shows

characteristic peaks for the phenothiazine ring

system and the aliphatic side chain. Specific

assignments for Isopromethazine are not readily

available but would be expected to be similar,

with shifts in the propyl chain carbons.[9]

Infrared (IR)
~3420 cm⁻¹ (N-H Stretch of phenothiazine ring)

[2]

~2850 cm⁻¹ (Heterocyclic Nitrogen with Alkyl

Group)[2]

~1590 cm⁻¹ (Aromatic C-N Stretch)[2]

Mass Spectrometry (MS)

As a tertiary amine, Isopromethazine would be

expected to undergo characteristic α-cleavage

of an alkyl radical as a predominant

fragmentation pathway.[10] The molecular ion

peak (M+) for the free base would be at m/z

284.

Synthesis and Chemical Reactivity
Synthesis Overview
The synthesis of Isopromethazine can be achieved through several routes, with a common

and foundational method being the N-alkylation of the phenothiazine core. This process

involves reacting phenothiazine with a suitable alkylating agent, such as 2-chloro-1-
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dimethylaminopropane, in the presence of a strong base.[2] An alternative strategy involves a

two-step process starting with the reaction of an amine and propylene oxide to form the side

chain precursor, which is then coupled to the phenothiazine moiety.[2]

Experimental Protocol: N-Alkylation of Phenothiazine
This protocol describes a general procedure for the synthesis of Isopromethazine via N-

alkylation.

Deprotonation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen),

dissolve phenothiazine in an anhydrous solvent such as toluene.

Add a strong base, such as sodium amide or phenyllithium, to the solution to deprotonate the

nitrogen atom of the phenothiazine ring, forming the phenothiazine anion.[2]

Alkylation: To the resulting suspension, add 2-chloro-1-dimethylaminopropane dropwise

while maintaining the reaction temperature.

After the addition is complete, reflux the mixture for several hours to drive the reaction to

completion.[11]

Work-up: Cool the reaction mixture and quench with water. Separate the organic layer.

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium

sulfate. Remove the solvent under reduced pressure to yield crude Isopromethazine free

base.

Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol) and treat

with hydrochloric acid to precipitate Isopromethazine hydrochloride.

Recrystallization: Further purify the hydrochloride salt by recrystallization from an appropriate

solvent system to obtain high-purity Isopromethazine hydrochloride.[2]
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Chemical Reactivity
The chemical reactivity of Isopromethazine is primarily governed by the electron-rich

phenothiazine ring system. This tricycle is susceptible to oxidation, particularly at the sulfur

atom, which can lead to the formation of sulfoxide and sulfone derivatives. The ring can also

undergo electrophilic substitution reactions, such as halogenation and nitration, with the

nitrogen atom directing electrophiles mainly to the 3- and 7-positions.[2]

Mechanism of Action
Isopromethazine exerts its primary therapeutic effects as a potent antagonist at the histamine

H1 receptor.[2] Like other first-generation antihistamines, it functions as an inverse agonist

rather than a neutral antagonist.[12] By binding to the H1 receptor, it blocks the action of

endogenous histamine, thereby preventing the cascade of events that lead to allergic

symptoms.[3] The H1 receptor is a G-protein-coupled receptor (GPCR) that, upon activation by

histamine, couples to Gq/11, activating the phospholipase C (PLC) signaling pathway.[12] This

leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which

subsequently increase intracellular calcium levels and activate protein kinase C (PKC),

respectively, culminating in the physiological responses associated with allergy.

Isopromethazine's antagonism of this pathway underlies its anti-allergic effects. Its sedative

properties are attributed to its ability to cross the blood-brain barrier and block central H1

receptors.[12]
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Isopromethazine Mechanism of Action at the H1 Receptor
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Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the quality control,

impurity profiling, and quantitative analysis of Isopromethazine.[2] Due to the structural

similarity between Isopromethazine and promethazine, chromatographic methods must

possess high resolving power.

Experimental Protocol: HPLC Method for Impurity
Profiling
This protocol outlines a stability-indicating HPLC method for the determination of

Isopromethazine, often as an impurity in promethazine samples.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column

oven, and a UV detector.

Column: A reversed-phase column with shape selectivity is crucial for separating the

isomers. For example, a Cogent UDC-Cholesterol™ column (4.6 x 150 mm, 4µm) has

shown success.[13]

Mobile Phase:

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient Elution: A gradient program is typically required to resolve all related substances.

An example might be:

0-5 min: 20% B

5-25 min: Linear gradient from 20% to 80% B

25-30 min: Hold at 80% B

30-35 min: Return to 20% B and equilibrate.

Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.

Detection: UV detection at 254 nm.[13]

Sample Preparation:

Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of

water and acetonitrile).

Filter the sample through a 0.45 µm syringe filter prior to injection.

Analysis: Inject the prepared standard and sample solutions. Identify and quantify

Isopromethazine based on its retention time relative to a certified reference standard.
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Analytical Workflow for Isopromethazine (HPLC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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